molecular formula C17H18FNO3S2 B2538471 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034384-07-9

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2538471
CAS No.: 2034384-07-9
M. Wt: 367.45
InChI Key: IPDWCDRJNNUJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H18FNO3S2 and its molecular weight is 367.45. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone is a thiazepine derivative with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C17H16FN2O3S\text{C}_{17}\text{H}_{16}\text{F}\text{N}_2\text{O}_3\text{S}

This structure features a thiazepine ring, which is known for its diverse pharmacological activities.

Research indicates that compounds similar to the thiazepine class often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, thiazepine derivatives have been studied for their ability to inhibit thymidylate synthase, an enzyme critical in DNA synthesis. The inhibition of this enzyme can lead to reduced proliferation of cancer cells, making these compounds of interest in oncology .

Anticancer Activity

A study evaluating various thiazepine derivatives reported significant cytotoxic effects against murine leukemia and melanoma cell lines. The mechanism involved the inhibition of thymidylate synthase, leading to impaired DNA synthesis and subsequent cell death . The specific compound has not been directly tested in these studies but is hypothesized to share similar mechanisms due to its structural characteristics.

Antimicrobial Properties

Thiazepine derivatives have also been explored for their antimicrobial activities. In vitro studies suggest that modifications in the thiazepine structure can enhance antibacterial potency against various pathogens. The presence of the fluorophenyl group may contribute to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .

Study 1: Anticancer Efficacy

In a comparative study of thiazepine derivatives, one compound demonstrated an IC50 value of 20 µM against L1210 leukemia cells. While direct data on our target compound is lacking, similar structural analogs exhibited promising results that suggest potential efficacy in cancer treatment.

Compound NameIC50 (µM)Cell Line
Thiazepine A20L1210 Leukemia
Thiazepine B15B16 Melanoma

Study 2: Antimicrobial Activity

A recent investigation into various thiazepine derivatives showed that modifications, including fluorination, significantly increased antimicrobial activity against Staphylococcus aureus. The study highlighted that compounds with a fluorinated aromatic ring exhibited enhanced potency.

Compound NameMinimum Inhibitory Concentration (µg/mL)Target Pathogen
Fluorinated Thiazepine X5Staphylococcus aureus
Non-fluorinated Thiazepine Y20Staphylococcus aureus

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S2/c1-12-10-15(23-11-12)17(20)19-7-6-16(24(21,22)9-8-19)13-4-2-3-5-14(13)18/h2-5,10-11,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWCDRJNNUJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.